molecular formula C17H18BrNO2 B1451139 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide CAS No. 1138442-41-7

2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide

Cat. No.: B1451139
CAS No.: 1138442-41-7
M. Wt: 348.2 g/mol
InChI Key: AWDPTHOKRYHFRR-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide is a brominated acetamide derivative featuring a 3-phenylpropoxy substituent on the para-position of the N-phenyl ring. The bromoacetamide moiety is a common reactive group in covalent drug design, while the 3-phenylpropoxy chain may influence lipophilicity and target binding .

Properties

IUPAC Name

2-bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-8-10-16(11-9-15)21-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDPTHOKRYHFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide typically involves the reaction of 4-(3-phenylpropoxy)aniline with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making the compound a valuable tool for studying biological mechanisms .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide 3-Phenylpropoxy phenyl ~348.2 (calculated) Not reported (structural focus) -
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide Trifluoromethylphenyl 276.1 HIV-1 transactivation inhibition
2-Bromo-N-(4-acryloylphenyl)acetamide (7c, 7d, 7e) Methoxy/dimethoxy/trimethoxyphenyl acryloyl 316–376 Antileukemic activity (IC₅₀ values)
N-[4-(aminosulfonyl)phenyl]acetamide derivatives Sulfonamide groups (e.g., 36, 37) 300–350 Anti-hypernociceptive activity
2-Bromo-N-[4-(tetrahydrofuranmethoxy)phenyl]acetamide Tetrahydrofuranmethoxy 314.17 Detergent-based receptor studies

Key Observations :

  • Trifluoromethyl Substitution : The introduction of a trifluoromethyl group (e.g., in ) enhances metabolic stability and electron-withdrawing effects, critical for targeting viral proteins like HIV-1 TAR.
  • Sulfonamide Derivatives : Compounds such as 36 and 37 () exhibit anti-inflammatory and analgesic properties, likely due to sulfonamide-mediated COX-2 inhibition or ion channel modulation.
  • Acryloyl Derivatives : Substituents like 4-methoxyphenyl acryloyl (7c) improve antileukemic activity, with reported melting points (155–167°C) indicating crystalline stability .
  • 3-Phenylpropoxy vs.

Biological Activity

2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom substituted on the acetamide group, which is known to influence its biological activity. The presence of the phenylpropoxy moiety is significant as it may enhance lipophilicity and facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on chloroacetamides, which share structural similarities, demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. The antimicrobial activity was linked to the position of substituents on the phenyl ring, suggesting that modifications could enhance efficacy against specific strains .

Pathogen Activity Mechanism
Staphylococcus aureusEffectiveDisruption of cell membrane integrity
Escherichia coliModerateInhibition of cell wall synthesis
Candida albicansLess effectiveAlteration of fungal cell membrane

Analgesic Properties

The compound's structural characteristics may also confer analgesic properties. Compounds with similar amide functionalities have been reported to inhibit voltage-gated sodium channels (Nav), which are critical in pain signaling pathways. This suggests that this compound could be explored for pain management applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting microbial integrity or modulating pain receptor sensitivity.
  • Receptor Modulation : Similar compounds have shown the ability to modulate receptors associated with pain and inflammation, indicating a possible pathway for therapeutic use.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study highlighted that halogenated phenyl derivatives demonstrated enhanced antimicrobial activity due to their ability to penetrate bacterial membranes more effectively than non-halogenated counterparts .
  • Pain Management Trials : Preliminary trials using similar compounds targeting Nav channels showed promising results in reducing neuropathic pain in animal models, suggesting a potential avenue for clinical development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide, and what key reaction parameters must be controlled?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the alkoxy group (3-phenylpropoxy) can be introduced via reaction of 3-phenylpropanol with a brominated precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) . Key parameters include:

  • Base selection: Weak bases (e.g., K₂CO₃) minimize side reactions.
  • Solvent choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Reaction time: Extended stirring (24 hours) ensures completion, monitored by TLC .
  • Purification: Filtration to remove salts, followed by solvent evaporation under reduced pressure .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., bromine and phenylpropoxy groups) .
  • FTIR: Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, C-Br at ~600 cm⁻¹) .
  • Single-crystal XRD: Resolves crystal packing and bond lengths, critical for structural validation .
  • UV-Vis spectroscopy: Assesses electronic transitions influenced by substituents .

Q. What are common impurities encountered during the synthesis of brominated acetamide derivatives, and how can they be identified?

  • Methodological Answer: Impurities often arise from incomplete substitution or oxidation by-products. Examples include:

  • Unreacted intermediates: Identified via HPLC retention time comparison.
  • Isomeric by-products: Differentiated using high-resolution MS and 2D NMR .
  • Oxidation products: Detected via LC-MS (e.g., ketone or hydroxyl derivatives) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound when steric hindrance from the 3-phenylpropoxy group limits efficiency?

  • Methodological Answer:

  • Solvent optimization: Switch to DMF or DMSO to improve solubility of bulky intermediates .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
  • Temperature control: Elevated temperatures (50–60°C) reduce viscosity and improve mixing .

Q. What strategies resolve contradictions between computational modeling and experimental spectral data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer:

  • Parameter refinement: Adjust DFT functionals (e.g., B3LYP-D3) and solvent models (PCM) in simulations .
  • Experimental validation: Cross-validate with XRD-derived bond angles and torsional parameters .
  • Analog comparison: Benchmark against structurally related compounds (e.g., bromophenyl acetamides) .

Q. How does the electronic nature of substituents on the phenyl ring influence the biological activity of this compound derivatives?

  • Methodological Answer:

  • Electron-withdrawing groups (EWGs): Enhance electrophilicity, potentially increasing interaction with biological targets (e.g., enzyme active sites) .
  • Structure-activity relationship (SAR) studies: Synthesize analogs with halogens or methoxy groups and test via enzymatic assays (e.g., COX-2 inhibition) .

Q. What methodologies assess the metabolic stability of this compound in preclinical studies?

  • Methodological Answer:

  • Liver microsome assays: Incubate the compound with rat or human liver microsomes, followed by LC-MS/MS to quantify parent compound degradation .
  • Metabolite identification: Use HR-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide
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2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide

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